molecular formula C16H15N3O3S B12178830 ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B12178830
M. Wt: 329.4 g/mol
InChI Key: QELHFYDHFVPNRC-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole intermediates. One common approach is to first synthesize the indole derivative through a Fischer indole synthesis, followed by the formation of the thiazole ring via a Hantzsch thiazole synthesis. The final step involves the coupling of these intermediates under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazole ring can participate in enzyme inhibition. These interactions can lead to the modulation of cellular processes, such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Ethyl 2-{[(1-methyl-1H-indol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl indole-2-carboxylate: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.

    Thiazole-4-carboxylate derivatives: Lack the indole moiety, which reduces their potential biological activities.

The unique combination of the indole and thiazole moieties in this compound makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 2-[(1-methylindole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-3-22-15(21)12-9-23-16(17-12)18-14(20)11-4-5-13-10(8-11)6-7-19(13)2/h4-9H,3H2,1-2H3,(H,17,18,20)

InChI Key

QELHFYDHFVPNRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)N(C=C3)C

Origin of Product

United States

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